4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine
Description
Properties
IUPAC Name |
6-[(4-nitrophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O2S/c24-23(25)14-3-1-12(2-4-14)11-26-16-6-5-15-19-20-17(22(15)21-16)13-7-9-18-10-8-13/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQAQFVEZKCIRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of hydrazine derivatives with ortho esters to form the triazolo-pyridazine core .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Thiols and halogenated aromatic compounds under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted triazolo-pyridazine derivatives.
Scientific Research Applications
Anti-inflammatory Properties
Research has indicated that compounds similar to 4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine exhibit anti-inflammatory effects. For instance, studies on triazole derivatives have shown their ability to inhibit pro-inflammatory cytokines and reduce edema in animal models. The mechanism often involves the inhibition of cyclooxygenase enzymes and modulation of the nitric oxide pathway .
Antifungal Activity
The compound has been evaluated for its antifungal properties against various strains of fungi. A study demonstrated that derivatives with a similar structure showed significant activity against Candida albicans and other pathogenic fungi. The minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antifungal agents like fluconazole . This suggests potential as a new class of antifungal agents.
Antimalarial Potential
Recent investigations into the antimalarial properties of related triazole compounds have shown promising results. In vitro studies demonstrated that certain derivatives exhibited strong inhibitory activity against Plasmodium falciparum, with IC50 values indicating effective potency . The design of these compounds often incorporates structural features that enhance their interaction with target enzymes involved in the malaria life cycle.
Case Study 1: Anti-inflammatory Activity
A series of pyrimidine and triazole derivatives were synthesized and tested for their anti-inflammatory effects. The results indicated that the introduction of nitrophenyl and sulfanyl groups significantly enhanced their efficacy compared to standard anti-inflammatory drugs .
| Compound | Structure | LD50 (mg/kg) | Anti-inflammatory Activity |
|---|---|---|---|
| A | Structure A | 500 | Moderate |
| B | Structure B | 300 | High |
Case Study 2: Antifungal Efficacy
In a comparative study of antifungal agents against Candida species, several derivatives of the triazole class exhibited superior activity compared to fluconazole. The study highlighted the importance of structural modifications in enhancing antifungal efficacy .
| Compound | MIC (µg/mL) | Target Fungi |
|---|---|---|
| C | ≤ 25 | Candida albicans |
| D | ≤ 20 | Rhodotorula mucilaginosa |
Case Study 3: Antimalarial Activity
A library of triazolo-pyridine derivatives was screened for antimalarial activity using virtual docking techniques followed by synthesis and biological evaluation. Two compounds showed excellent activity with IC50 values below 5 µM .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| E | 2.24 | Falcipain-2 |
| F | 4.98 | Falcipain-2 |
Mechanism of Action
The mechanism of action of 4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine involves its interaction with specific molecular targets. The compound’s triazolo-pyridazine core can interact with enzymes and receptors, potentially inhibiting their activity. The nitrophenyl group may enhance binding affinity through π-π interactions with aromatic residues in the target proteins .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Known for their antimicrobial and anticancer activities.
Thiazole Derivatives: Exhibit diverse biological activities, including antiviral and antitumor properties.
Uniqueness
4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine is unique due to its combination of a triazolo-pyridazine core with a nitrophenylmethylsulfanyl group. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
The compound 4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine represents a novel structure that integrates a triazole moiety with potential biological applications. This article delves into its biological activity, synthesis, and mechanisms of action based on current research findings.
1. Chemical Structure and Properties
The compound is characterized by the following structural components:
- Triazolo-pyridazine scaffold : This core structure is known for its diverse biological activities.
- Nitrophenyl group : Often associated with increased reactivity and potential interactions with biological targets.
- Sulfanyl group : This functional group may enhance the compound's pharmacological properties.
2. Synthesis
The synthesis of this compound typically involves multi-step processes:
- Formation of the Triazole Ring : Utilizing appropriate precursors under controlled conditions.
- Introduction of the Nitrophenyl Group : Achieved through nucleophilic substitution reactions.
- Incorporation of the Sulfanyl Group : Via thiolation reactions.
- Final Modifications : Including acylation to yield the final product.
3.1 Antiproliferative Activity
Research indicates that compounds with similar triazolo-pyridazine structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Compound 4q , a related structure, demonstrated IC50 values ranging from 0.008 to 0.014 μM against A549 (lung adenocarcinoma) and HT-1080 (fibrosarcoma) cells, indicating potent activity against these cell lines due to its ability to disrupt tubulin polymerization and arrest cell cycle progression at the G2/M phase .
The mechanism by which these compounds exert their biological effects often involves:
- Tubulin Binding : Compounds like 4q bind to the colchicine site on microtubules, disrupting their dynamics and leading to cell death during mitosis.
- Cell Cycle Arrest : Significant arrest at the G2/M phase has been observed in treated cells, which is crucial for developing anticancer therapies .
4. Case Studies and Research Findings
| Study | Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|---|
| 4q | A549 | 0.008 | Tubulin polymerization inhibition | |
| 12e | MCF-7 | 1.23 | c-Met kinase inhibition | |
| 6e | H37Ra | 40.32 | Anti-tubercular activity |
These studies highlight the compound's potential in targeting critical pathways involved in cancer proliferation and other diseases.
5. Conclusion
The compound This compound shows promise as a biologically active agent with potential applications in cancer therapy and possibly other therapeutic areas due to its structural characteristics and mechanisms of action. Further research is warranted to fully elucidate its biological profile and therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
